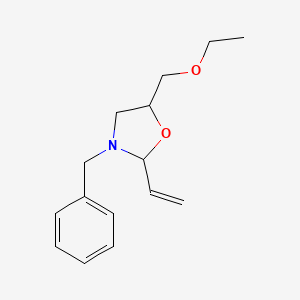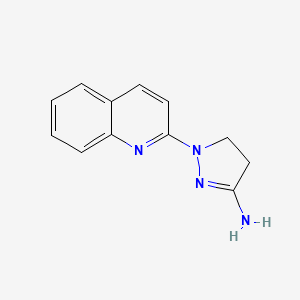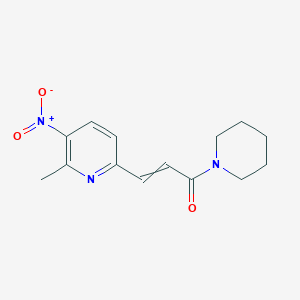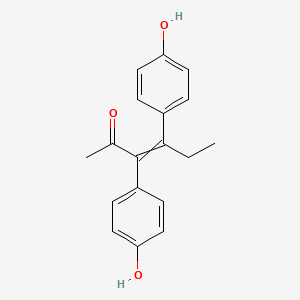
2,2'-(3-Methoxy-1,2-phenylene)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile is an organic compound with the molecular formula C11H10N2O It is a derivative of phenylenediacetonitrile, characterized by the presence of a methoxy group at the 3-position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile typically involves the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the desired diacetonitrile compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 2,2’-(3-Methoxy-1,2-phenylene)diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and nitrile functionalities play crucial roles in its reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Phenylenediacetonitrile: Lacks the methoxy group, leading to different reactivity and applications.
1,3-Phenylenediacetonitrile: Similar structure but with different substitution pattern, affecting its chemical properties.
1,4-Phenylenediacetonitrile: Another isomer with distinct chemical behavior.
Uniqueness
2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. This functional group can participate in various chemical reactions, making the compound versatile for different research purposes.
Propiedades
Número CAS |
90047-45-3 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-[2-(cyanomethyl)-3-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-3-9(5-7-12)10(11)6-8-13/h2-4H,5-6H2,1H3 |
Clave InChI |
CDZQOJQRDZMMCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)

![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
